

# Application Notes and Protocols: Synthesis of Pomalidomide-C6-NHS Ester

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## Compound of Interest

Compound Name: Pomalidomide-C6-NHS ester

Cat. No.: B12394778

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **Pomalidomide-C6-NHS ester**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic route, experimental procedures, required materials, and expected outcomes.

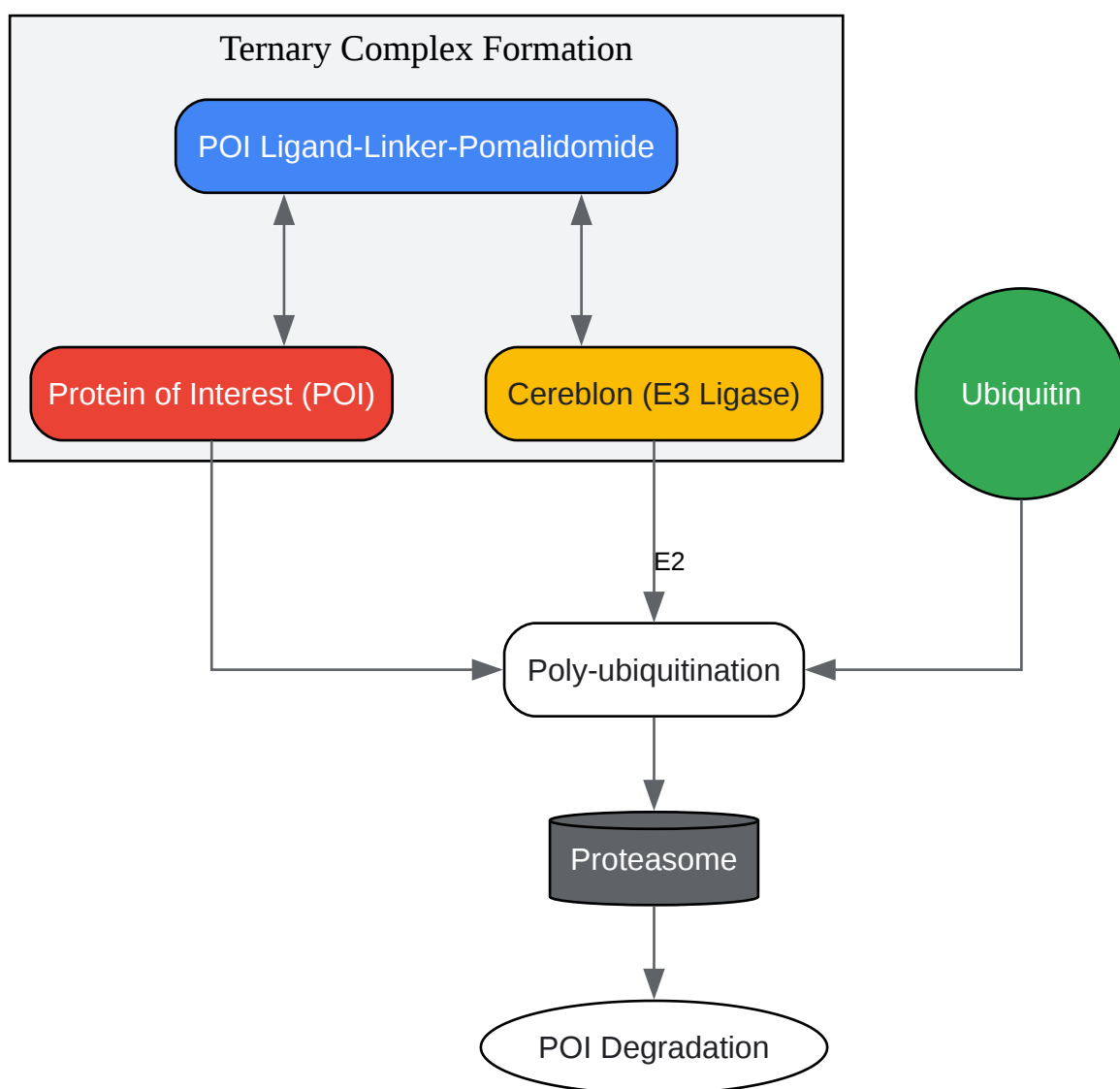
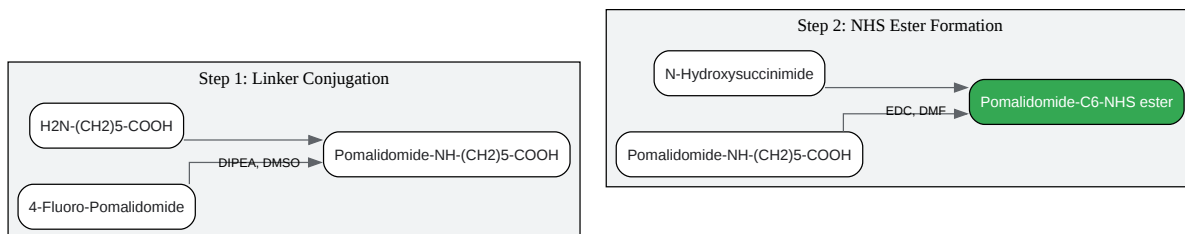
### Introduction

Pomalidomide is a potent E3 ubiquitin ligase ligand, which is commonly utilized in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The **Pomalidomide-C6-NHS ester** described herein incorporates a 6-carbon aliphatic linker (C6) terminating in a reactive N-hydroxysuccinimide (NHS) ester. This functional group allows for efficient covalent conjugation to primary or secondary amines on a target protein ligand, facilitating the rapid assembly of PROTAC libraries.

## Chemical Synthesis Workflow

The synthesis of **Pomalidomide-C6-NHS ester** is a two-step process. The first step involves the nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction between 4-fluoro-pomalidomide and an amino-C6-carboxylic acid linker. The resulting Pomalidomide-C6-carboxylic acid is then

activated using N-hydroxysuccinimide in the presence of a coupling agent to yield the final **Pomalidomide-C6-NHS ester**.



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